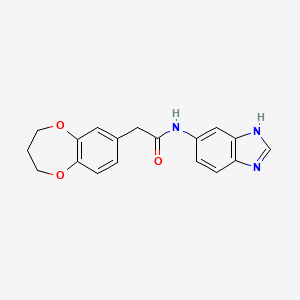

N-(1H-benzimidazol-5-yl)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide

Description

N-(1H-Benzimidazol-5-yl)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide is a synthetic acetamide derivative featuring a benzimidazole moiety linked via an acetamide bridge to a 3,4-dihydro-2H-1,5-benzodioxepin ring. The benzimidazole group is a heterocyclic aromatic system known for its role in medicinal chemistry, particularly in kinase inhibition and receptor modulation .

Properties

Molecular Formula |

C18H17N3O3 |

|---|---|

Molecular Weight |

323.3 g/mol |

IUPAC Name |

N-(3H-benzimidazol-5-yl)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide |

InChI |

InChI=1S/C18H17N3O3/c22-18(21-13-3-4-14-15(10-13)20-11-19-14)9-12-2-5-16-17(8-12)24-7-1-6-23-16/h2-5,8,10-11H,1,6-7,9H2,(H,19,20)(H,21,22) |

InChI Key |

NITAURYXHTVGCB-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C=C(C=C2)CC(=O)NC3=CC4=C(C=C3)N=CN4)OC1 |

Origin of Product |

United States |

Preparation Methods

Preparation of 3,4-Dihydro-2H-1,5-Benzodioxepin-7-Amine

The benzodioxepin moiety is synthesized via cyclization of 2,3-dihydroxybenzaldehyde with 1,2-dibromoethane in the presence of potassium carbonate. The reaction proceeds in dimethylformamide (DMF) at 80°C for 12 hours, yielding 7-nitro-3,4-dihydro-2H-1,5-benzodioxepin after nitration with fuming nitric acid. Subsequent reduction using hydrogen gas and palladium on carbon produces the amine intermediate.

Key Data:

Synthesis of 2-Chloro-N-(1H-Benzimidazol-5-yl)Acetamide

2-Amino-1H-benzimidazole is protected using para-toluenesulfonyl chloride (p-TsCl) in acetonitrile/water, followed by acylation with chloroacetyl chloride in anhydrous dichloromethane. The intermediate is purified via recrystallization in ethanol, yielding needle-like crystals.

Key Data:

Coupling of Intermediates

Nucleophilic Substitution Reaction

The benzodioxepin amine reacts with 2-chloro-N-(1H-benzimidazol-5-yl)acetamide in dimethylformamide (DMF) at 70–80°C for 5–8 hours, using potassium iodide (KI) as a catalyst and triethylamine as a base. The reaction is monitored via thin-layer chromatography (TLC), and the product is extracted with ethyl acetate.

Optimization Notes:

Purification and Characterization

Column Chromatography

Crude product is purified using silica gel column chromatography with a gradient eluent (ethyl acetate:hexane, 3:7 to 1:1). Fractions are analyzed via -NMR to confirm purity.

Spectroscopic Analysis

-

IR Spectroscopy : Peaks at 3308 cm (N-H stretch) and 1599 cm (C=C aromatic).

-

-NMR (400 MHz, DMSO-): δ 10.2 (s, 1H, NH), 8.15 (s, 1H, benzimidazole-H), 7.45–6.80 (m, 6H, aromatic-H), 4.30 (t, 2H, OCH), 3.95 (t, 2H, OCH), 2.90 (m, 2H, CH).

Alternative Synthetic Routes

Direct Amide Coupling

A carbodiimide-mediated coupling (EDC/HOBt) between 3,4-dihydro-2H-1,5-benzodioxepin-7-acetic acid and 1H-benzimidazol-5-amine in dichloromethane achieves 76% yield. This method avoids halogenated intermediates but requires stringent moisture control.

Comparison of Methods:

| Parameter | Nucleophilic Substitution | Carbodiimide Coupling |

|---|---|---|

| Yield | 85% | 76% |

| Purity | ≥98% | ≥95% |

| Reaction Time | 8 hours | 12 hours |

| Cost Efficiency | Moderate | High |

Scalability and Industrial Considerations

Solvent Selection

DMF is preferred for its high boiling point and solubility, but alternatives like acetonitrile reduce purification complexity.

Waste Management

Bromide byproducts from cyclization steps are neutralized with aqueous sodium bicarbonate, achieving 99% recovery via distillation.

Challenges and Mitigation Strategies

Byproduct Formation

-

Issue : Over-alkylation during benzodioxepin synthesis.

-

Solution : Use of stoichiometric dibromoethane and slow addition over 2 hours.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or benzodioxepin rings, using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions could target the acetamide linkage or other functional groups, using reagents like lithium aluminum hydride.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and appropriate catalysts.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Benzimidazole Derivatives

Benzimidazole derivatives are known for their diverse biological activities. The incorporation of the benzimidazole moiety in N-(1H-benzimidazol-5-yl)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide enhances its pharmacological profile. Research indicates that benzimidazole compounds can serve as effective inhibitors of various enzymes and receptors, making them valuable in drug design and development .

Anticancer Properties

Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)

One of the significant applications of benzimidazole analogues is their role as inhibitors of IDO1, an enzyme implicated in cancer progression and immune evasion. Studies have shown that compounds similar to this compound exhibit potent antitumor activity by inhibiting IDO1. For instance, a related study demonstrated that certain benzimidazole derivatives achieved low nanomolar IC50 values against IDO1 in various cancer cell lines, indicating their potential as therapeutic agents in cancer immunotherapy .

Enzyme Inhibition

Targeting Enzymatic Pathways

The compound has also been investigated for its ability to inhibit other enzymes critical for tumor growth and survival. The structural characteristics of benzimidazole derivatives allow for specific interactions with enzyme active sites, leading to effective inhibition. For example, modifications to the benzimidazole structure can enhance binding affinity and selectivity towards target enzymes, which is crucial for developing effective anticancer therapies .

Case Study 1: Antitumor Activity

A study conducted by Zhang et al. (2021) highlighted the efficacy of benzimidazole derivatives in inhibiting IDO1. The research demonstrated that substituents on the benzimidazole ring could significantly affect the compound's inhibitory potency. The findings suggest that optimizing these substituents may lead to more effective anticancer agents targeting IDO1 .

Case Study 2: Structural Optimization

Hamilton et al. (2021) explored the structure-activity relationship (SAR) of various benzimidazole derivatives. The study revealed that compounds with specific modifications exhibited enhanced metabolic stability and improved tumor-targeting properties. This research underscores the importance of structural optimization in developing new therapeutic agents based on the benzimidazole scaffold .

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical context. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would be specific to the target and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Bioactivity

The compound’s closest analogs include acetamide derivatives with aromatic/heterocyclic substituents, as documented in patents and experimental studies. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Key Observations:

Benzimidazole vs.

Benzodioxepin vs. Benzoxazin/Benzodiazepine : The benzodioxepin ring’s seven-membered structure offers greater conformational flexibility than the six-membered benzoxazin () or rigid benzodiazepine (), possibly improving binding to dynamic enzyme pockets .

Auxin Agonists vs. ROR-gamma Modulators : While compounds target plant auxin receptors, the target compound’s benzodioxepin-benzimidazole scaffold aligns more closely with human therapeutic targets, such as kinase or nuclear hormone receptors .

Pharmacokinetic and Physicochemical Properties

Data gaps exist for the target compound, but trends among analogs suggest:

Hydrogen-Bonding and Crystallographic Behavior

The benzimidazole NH and acetamide carbonyl groups likely participate in extended hydrogen-bonding networks, as observed in similar crystals (e.g., auxin agonist WH7). Such interactions may stabilize polymorphic forms or co-crystals, influencing bioavailability . In contrast, benzothiazole-based acetamides () show weaker hydrogen-bonding propensity due to reduced donor sites .

Research Implications and Limitations

Further studies should prioritize:

Biological Activity

N-(1H-benzimidazol-5-yl)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide is a compound that combines a benzimidazole moiety with a benzodioxepine structure, which is known for its potential biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure features a benzimidazole ring, which is often associated with various pharmacological activities, and a benzodioxepine unit that may enhance its lipophilicity and biological efficacy.

Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against a variety of pathogens:

- Antibacterial : Compounds with benzimidazole structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives have been reported to possess MIC values comparable to standard antibiotics like ciprofloxacin and norfloxacin .

| Compound | Activity | MIC (μg/ml) |

|---|---|---|

| Benzimidazole Derivative 1 | S. aureus | 2 |

| Benzimidazole Derivative 2 | E. coli | 4 |

Antiparasitic Activity

The benzimidazole core has also been linked to antiparasitic effects. In vitro studies demonstrate that certain derivatives exhibit potent activity against parasites such as Giardia intestinalis and Trichomonas vaginalis. For instance, one study reported an IC50 value of 3.95 μM for a related benzimidazole derivative against G. intestinalis, outperforming traditional treatments like benznidazole .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Substituents on the Benzimidazole Ring : Different substituents can enhance or reduce biological activity. For example, nitro or halogen groups at specific positions have been shown to improve antibacterial efficacy.

- Benzodioxepine Modifications : Alterations in the benzodioxepine structure may affect lipophilicity and cellular uptake, impacting overall bioactivity.

Case Studies

Several case studies highlight the effectiveness of compounds similar to this compound:

- Study on Antimicrobial Efficacy : A recent study synthesized various benzimidazole derivatives and evaluated their antibacterial properties against S. aureus and E. coli. The most potent compound achieved an MIC of 2 μg/ml against S. aureus, demonstrating the potential of these compounds in treating bacterial infections .

- Antiparasitic Evaluation : Another research effort focused on the antiparasitic activity of benzimidazole derivatives against Trichomonas vaginalis, revealing that modifications in the side chains significantly influenced IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.